4-(3-Phenylphenyl)aniline
Overview
Description
Preparation Methods
4-(3-Phenylphenyl)aniline can be synthesized through electrophilic substitution reactions. One common method involves reacting 4-aminophenyl ether with biphenyl halide in the presence of a base to produce the target product . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-(3-Phenylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced or modified. Reagents such as halogens, alkyl halides, and acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted biphenyl compounds.
Scientific Research Applications
4-(3-Phenylphenyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of other organic compounds. It is also employed in the synthesis of dyes, fluorescent dyes, and heterocyclic compounds.
Biology: In biological research, it can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and resins, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(3-Phenylphenyl)aniline involves its interaction with molecular targets and pathways within biological systems. As an aromatic amine, it can participate in various biochemical reactions, including enzyme-mediated processes. The specific molecular targets and pathways depend on the context of its use, such as in drug synthesis or material science.
Comparison with Similar Compounds
4-(3-Phenylphenyl)aniline can be compared with other similar compounds, such as:
4-(2-Phenylphenyl)aniline: This compound has a similar structure but with the phenyl group positioned differently on the biphenyl ring.
4-Amino-3’-phenyl-biphenyl: Another structurally related compound with similar chemical properties.
The uniqueness of this compound lies in its specific arrangement of the phenyl and amino groups, which imparts distinct chemical reactivity and applications.
Properties
IUPAC Name |
4-(3-phenylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUPSUZCKMTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325423 | |
Record name | 4-(3-phenylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-67-6 | |
Record name | m-Terphenyl-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 506439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005728676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC506439 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-phenylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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